

# TCO-C3-PEG3-C3-amine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: TCO-C3-PEG3-C3-amine

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical structure, properties, and applications of **TCO-C3-PEG3-C3-amine**, a versatile heterobifunctional linker for advanced bioconjugation.

**TCO-C3-PEG3-C3-amine** is a key reagent in the field of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup> Its structure features a trans-cyclooctene (TCO) group, a highly reactive dienophile for bioorthogonal click chemistry, and a primary amine for covalent attachment to various biomolecules.<sup>[1][3]</sup> A hydrophilic polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.

## Core Properties and Chemical Structure

The unique architecture of **TCO-C3-PEG3-C3-amine** dictates its utility in creating complex biomolecular conjugates. The terminal primary amine allows for straightforward conjugation to molecules bearing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. The TCO moiety enables highly efficient and specific ligation with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". This reaction is notable for its rapid kinetics and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst.

Chemical Structure:

- IUPAC Name: (E)-cyclooct-4-en-1-yl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
- Molecular Formula: C<sub>19</sub>H<sub>36</sub>N<sub>2</sub>O<sub>5</sub>
- CAS Number: 2028288-77-7

## Physicochemical and Reactivity Data

A summary of the key quantitative data for **TCO-C3-PEG3-C3-amine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	372.51 g/mol	
Exact Mass	372.2624	
Elemental Analysis	C: 61.26%, H: 9.74%, N: 7.52%, O: 21.47%	
Purity	>90% (typical)	
Storage (Short-term)	0 - 4 °C (days to weeks)	
Storage (Long-term)	-20 °C (months to years)	
Shipping Condition	Ambient temperature	

Note on Stability: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. Therefore, long-term storage at -20°C is recommended to maintain its reactivity.

## Experimental Protocols

The following sections provide detailed methodologies for the key applications of **TCO-C3-PEG3-C3-amine** in bioconjugation.

### Protocol 1: Conjugation of TCO-C3-PEG3-C3-amine to a Carboxyl-Containing Biomolecule via EDC/NHS

## Chemistry

This protocol describes the activation of a carboxyl group on a biomolecule (e.g., a protein) with EDC and NHS, followed by conjugation to the primary amine of **TCO-C3-PEG3-C3-amine**.

Materials:

- Biomolecule with a carboxyl group (e.g., protein)
- **TCO-C3-PEG3-C3-amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
- Desalting column

Procedure:

- Biomolecule Preparation: Dissolve the carboxyl-containing biomolecule in Activation Buffer.
- Activation of Carboxyl Groups:
  - Add EDC and NHS (or Sulfo-NHS) to the biomolecule solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the biomolecule.
  - Incubate for 15-30 minutes at room temperature.
- Conjugation with **TCO-C3-PEG3-C3-amine**:
  - Dissolve **TCO-C3-PEG3-C3-amine** in a minimal amount of an organic solvent like DMSO and immediately add it to the activated biomolecule solution. A 10- to 20-fold molar excess of the TCO linker over the biomolecule is recommended.

- Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.
- Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

## Protocol 2: TCO-Tetrazine Click Chemistry for Bioconjugation

This protocol outlines the reaction between a TCO-functionalized biomolecule (prepared as in Protocol 1) and a tetrazine-labeled molecule.

Materials:

- TCO-functionalized biomolecule
- Tetrazine-labeled molecule
- Reaction Buffer: PBS, pH 7.4

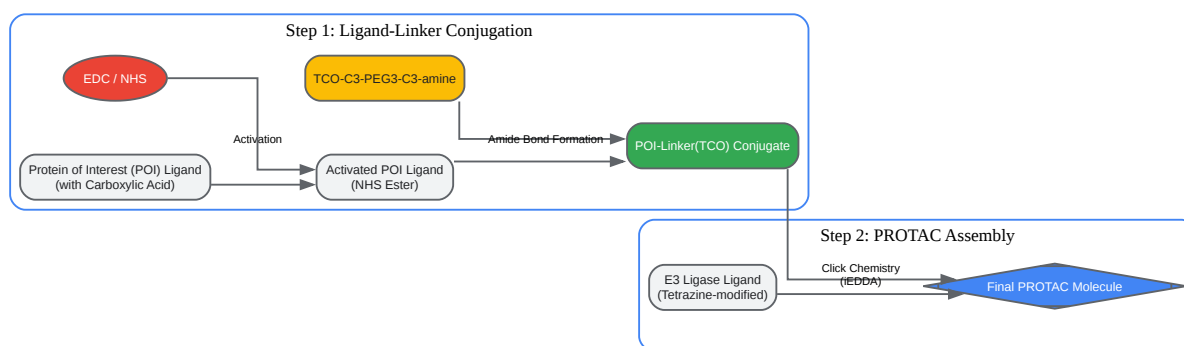
Procedure:

- Reactant Preparation: Dissolve the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.
- Click Reaction:
  - Mix the two solutions. A 1.5- to 5-fold molar excess of the tetrazine-labeled molecule is often used to ensure complete reaction of the TCO-functionalized biomolecule.
  - Incubate for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.

- Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or dialysis.

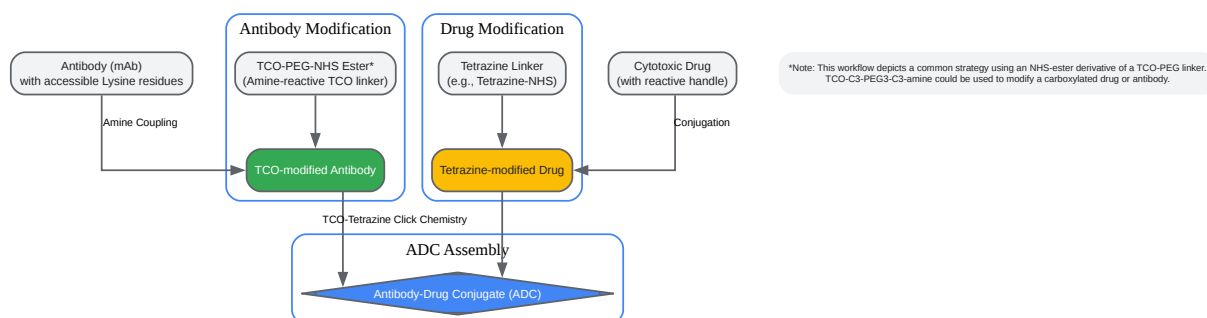
## Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **TCO-C3-PEG3-C3-amine**.



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Caption: Workflow for the synthesis of a PROTAC molecule using **TCO-C3-PEG3-C3-amine**.



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Caption: General workflow for Antibody-Drug Conjugate (ADC) formation via click chemistry.

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## References

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